Thermal Decomposition vs. Ni(acac)₂
Cu(acac)₂ exhibits a well-defined thermal decomposition temperature of 286 °C, which is lower than that of its close analog Ni(acac)₂, which decomposes over a higher and broader temperature range (250–300 °C) . This sharper decomposition profile of Cu(acac)₂ can be advantageous in processes requiring precise thermal activation.
| Evidence Dimension | Decomposition Temperature |
|---|---|
| Target Compound Data | 286 °C |
| Comparator Or Baseline | Ni(acac)₂: 250–300 °C |
| Quantified Difference | Cu(acac)₂ has a precise decomposition point, while Ni(acac)₂ decomposes over a range of 50 °C |
| Conditions | As reported by supplier specifications and literature analysis |
Why This Matters
This property is critical for the synthesis of copper nanoparticles via vapor-phase decomposition, where a defined, lower decomposition temperature enables better process control and product uniformity.
